

Spectroscopic data for diethyl 1-octylphosphonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	DIETHYL 1-OCTYLPHOSPHONATE
Cat. No.:	B093591

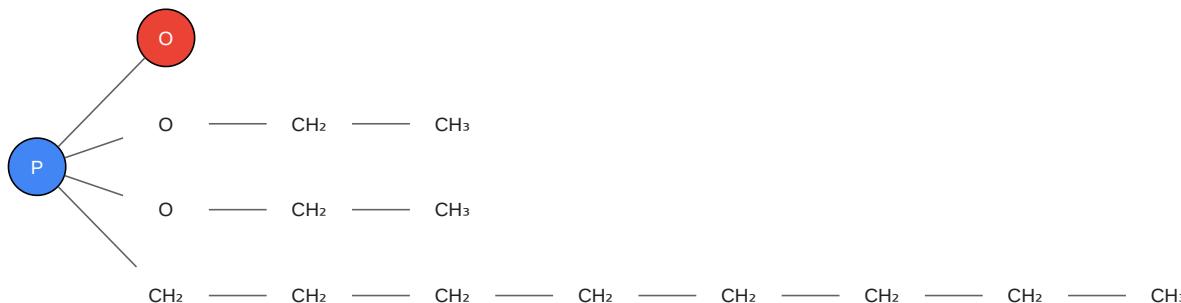
[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Diethyl 1-Octylphosphonate**

This guide provides a comprehensive analysis of the spectroscopic data for **diethyl 1-octylphosphonate** (CAS No. 1068-07-1), a versatile organophosphorus compound used in various industrial and research applications, including the synthesis of flame retardants and lubricant additives.^[1] Accurate structural elucidation and purity assessment are paramount for its effective application, and this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define its molecular identity. The protocols and interpretations presented herein are grounded in established principles and are designed to be a self-validating resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

Diethyl 1-octylphosphonate possesses a central phosphorus atom bonded to an eight-carbon alkyl chain, two ethoxy groups, and a phosphoryl oxygen. This structure imparts both hydrophobic (octyl chain) and polar (phosphonate group) characteristics.^[1] Its molecular formula is $C_{12}H_{27}O_3P$, with a molecular weight of approximately 250.31 g/mol .^{[2][3]} A thorough understanding of this structure is foundational to interpreting its spectroscopic output.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **diethyl 1-octylphosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **diethyl 1-octylphosphonate**. The presence of the spin-active ^{31}P nucleus (100% natural abundance) provides a unique diagnostic handle but also introduces complexity into the ^1H and ^{13}C spectra through heteronuclear spin-spin coupling.[4]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen environments within the molecule.

Experimental Protocol: ^1H NMR Acquisition

The following protocol ensures high-quality, reproducible spectra.

- Sample Preparation: Dissolve 5-10 mg of **diethyl 1-octylphosphonate** in approximately 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a preferred solvent due to its ability to dissolve the nonpolar compound and its single, well-defined residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[6]
- Data Acquisition: Acquire the spectrum at a constant temperature (typically 25 °C). Standard acquisition parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]

Data Summary & Interpretation

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.10	Doublet of Quartets (dq)	4H	P-O-CH ₂ -CH ₃
~ 1.75	Multiplet	2H	P-CH ₂ -CH ₂ -
~ 1.55 - 1.25	Multiplet	10H	-(CH ₂) ₅ -
~ 1.32	Triplet (t)	6H	P-O-CH ₂ -CH ₃
~ 0.88	Triplet (t)	3H	-CH ₂ -CH ₃

- Ethoxy Group Protons: The methylene protons of the two ethoxy groups appear as a complex signal around 4.10 ppm. This "doublet of quartets" arises from coupling to the adjacent methyl protons ($^3J_{HH} \approx 7$ Hz) and the phosphorus atom ($^3J_{HP} \approx 7$ Hz).[8] The terminal methyl protons appear as a simple triplet at approximately 1.32 ppm, integrating to six protons.[8]
- Octyl Chain Protons: The protons on the carbon alpha to the phosphorus (P-CH₂) are deshielded and appear as a multiplet around 1.75 ppm. The large, overlapping multiplet between 1.55 and 1.25 ppm corresponds to the central methylene groups of the octyl chain. The terminal methyl group of the octyl chain gives rise to a characteristic triplet at approximately 0.88 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and reveals C-P coupling, which is invaluable for definitive assignments.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg/mL) may be beneficial to reduce acquisition time.
- Data Acquisition: Acquire a proton-decoupled spectrum. This simplifies the spectrum to singlets or doublets (due to C-P coupling). A longer relaxation delay (2-5 seconds) is often necessary for the full observation of all carbon signals. For unambiguous assignment of carbons directly bonded to phosphorus, a ^1H and ^{31}P dual-decoupled experiment can be employed, though this requires specialized hardware.[4]

Data Summary & Interpretation

Chemical Shift (δ , ppm)	JCP (Hz)	Assignment
~ 61.5	~ 6.5	P-O-CH ₂ -CH ₃
~ 31.8	-CH ₂ -CH ₃ (Octyl)	
~ 30.5	~ 15	P-CH ₂ -CH ₂ -
~ 29.1	-(CH ₂) ₃ -	
~ 27.5	~ 141	P-CH ₂ -
~ 22.6	-CH ₂ -CH ₃ (Octyl)	
~ 16.5	~ 6.0	P-O-CH ₂ -CH ₃
~ 14.1	-CH ₂ -CH ₃ (Octyl)	

- Key Feature - C-P Coupling: The most defining feature is the splitting of carbon signals due to coupling with the phosphorus nucleus. The magnitude of the coupling constant (JCP) is distance-dependent. The carbon directly attached to the phosphorus (P-CH₂) exhibits a large one-bond coupling constant (^1JCP) of approximately 141 Hz.[4] Carbons two (^2JCP) and three (^3JCP) bonds away show progressively smaller couplings.[4] This pattern is a definitive validation of the phosphonate structure.

^{31}P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific technique for analyzing organophosphorus compounds, providing information on the electronic environment of the phosphorus atom.

Experimental Protocol: ^{31}P NMR Acquisition

- Sample Preparation: The same sample used for ^1H NMR is suitable.
- Data Acquisition: Acquire a proton-decoupled spectrum. This results in a single sharp signal for **diethyl 1-octylphosphonate**.
- Referencing: The chemical shift must be referenced to an external standard, which is universally 85% phosphoric acid (H_3PO_4) at δ 0.0 ppm.[6][7]

Data Summary & Interpretation

Chemical Shift (δ , ppm)	Assignment
~ 30-32	Diethyl alkylphosphonate

- Chemical Shift: Diethyl alkylphosphonates typically resonate in the range of 30-33 ppm.[6] The specific chemical shift for **diethyl 1-octylphosphonate** is expected in this region. The inductive effect of the electron-donating octyl group influences this shift.[6] A single peak in this region is a strong indicator of sample purity with respect to other phosphorus-containing species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: ATR-IR

- Sample Preparation: Place a single drop of neat **diethyl 1-octylphosphonate** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be recorded first and automatically

subtracted from the sample spectrum.

Data Summary & Interpretation

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950-2850	Strong	C-H (Alkyl) Stretching
~ 1250	Strong	P=O (Phosphoryl) Stretching
~ 1050-1020	Strong	P-O-C (Alkyl) Stretching

- **Phosphoryl Group (P=O):** The most characteristic absorption is the intense band around 1250 cm⁻¹, which is indicative of the P=O double bond stretch.[7]
- **P-O-C Linkage:** A second strong, broad absorption in the 1050-1020 cm⁻¹ region corresponds to the stretching vibrations of the P-O-C linkages of the ethoxy groups.[7]
- **Alkyl C-H Bonds:** Strong bands in the 2950-2850 cm⁻¹ region confirm the presence of the numerous C-H bonds in the octyl and ethyl chains.

Mass Spectrometry (MS)

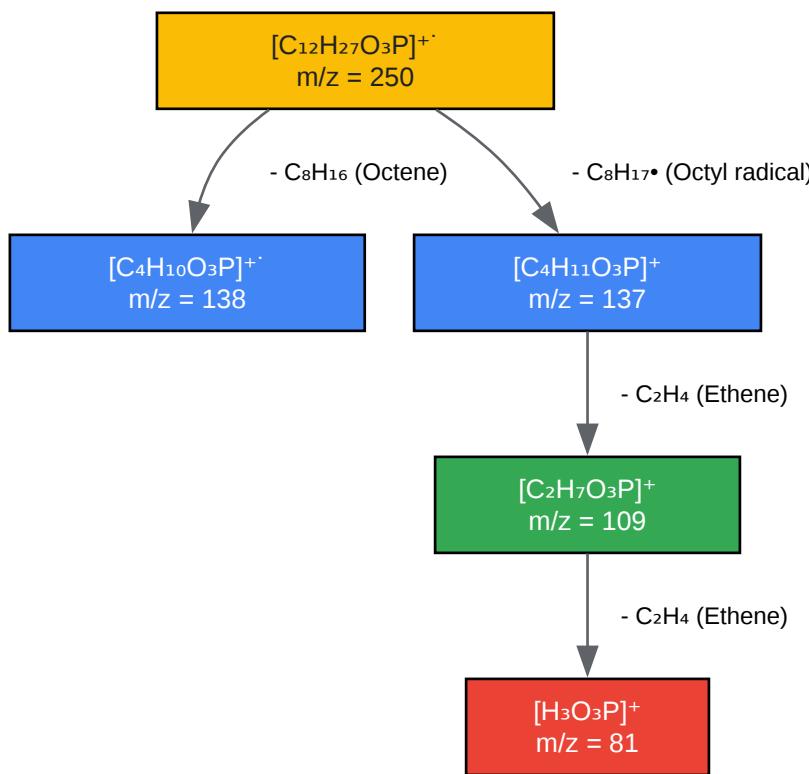
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- **Data Acquisition:** Inject the sample into the GC. The compound will be separated from any impurities and then enter the MS source, where it is ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Data Summary & Fragmentation Analysis

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 250$, corresponding to the molecular weight of the compound ($C_{12}H_{27}O_3P$).[\[2\]](#)
- Major Fragments: Common fragmentation pathways for diethyl alkylphosphonates involve cleavages at the P-O and P-C bonds. Key expected fragments include:
 - $m/z 138$: $[M - C_8H_{16}]^+$, loss of octene via a McLafferty-type rearrangement.
 - $m/z 137$: $[HP(O)(OC_2H_5)_2]^+$, the diethyl phosphonate core.
 - $m/z 109$: $[HP(O)(OH)(OC_2H_5)]^+$, loss of an ethylene molecule from $m/z 137$.
 - $m/z 81$: $[HP(O)(OH)_2]^+$, loss of a second ethylene molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kuujia.com [kuujia.com]
- 2. Diethyl octylphosphonate | C12H27O3P | CID 70604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for diethyl 1-octylphosphonate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093591#spectroscopic-data-for-diethyl-1-octylphosphonate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com